molecular formula C7H5NO4 B145838 3-Hydroxy-4-nitrobenzaldehyde CAS No. 704-13-2

3-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B145838
CAS No.: 704-13-2
M. Wt: 167.12 g/mol
InChI Key: AUBBVPIQUDFRQI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is characterized by the presence of both hydroxy and nitro functional groups attached to a benzaldehyde core. This compound is a yellow crystalline solid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-nitrobenzaldehyde typically involves the nitration of 3-hydroxybenzaldehyde. One common method uses dimethyl sulfoxide as a solvent, which is a polar solvent compatible with both 3-hydroxybenzaldehyde and the nitrating agent . The reaction conditions often include maintaining a specific temperature and using a nitrating mixture to achieve the desired conversion rate and selectivity.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. The nitration process is carefully controlled to ensure high selectivity and conversion rates, often ranging from 36.4% to 97.3% .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-hydroxy-4-aminobenzaldehyde.

    Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: 3-Hydroxy-4-nitrobenzoic acid.

    Reduction: 3-Hydroxy-4-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

    4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with different positions of functional groups.

    2-Hydroxy-5-nitrobenzaldehyde: Another isomer with hydroxy and nitro groups in different positions.

    5-Hydroxy-2-nitrobenzaldehyde: Similar functional groups but different structural arrangement.

Uniqueness: 3-Hydroxy-4-nitrobenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

3-hydroxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBVPIQUDFRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220669
Record name 3-Hydroxy-4-nitrobenzaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-13-2
Record name 3-Hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Record name 3-hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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